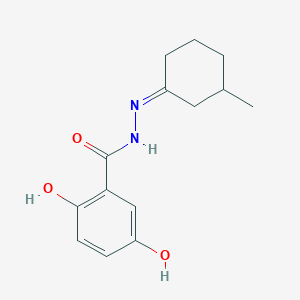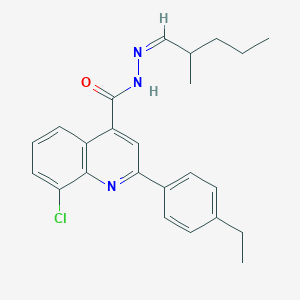
2,5-dihydroxy-N'-(3-methylcyclohexylidene)benzohydrazide
Descripción general
Descripción
2,5-dihydroxy-N'-(3-methylcyclohexylidene)benzohydrazide, commonly known as DMCHB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMCHB is a hydrazide derivative that has been synthesized through a multi-step process involving the reaction of 3-methylcyclohexanone with hydrazine hydrate, followed by a condensation reaction with 2,5-dihydroxybenzaldehyde.
Aplicaciones Científicas De Investigación
DMCHB has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that DMCHB has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. DMCHB has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of new anti-cancer drugs.
Mecanismo De Acción
The mechanism of action of DMCHB is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are essential for cancer cell growth and survival. DMCHB has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
DMCHB has been found to have several biochemical and physiological effects. Studies have shown that DMCHB can induce oxidative stress in cancer cells, which leads to the activation of several signaling pathways that are involved in cell death. DMCHB has also been found to inhibit the activity of several proteins that are involved in cancer cell growth and survival, including AKT and ERK. These effects make DMCHB a promising candidate for the development of new anti-cancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMCHB is its potent anti-cancer activity against various cancer cell lines. DMCHB has also been found to have low toxicity in normal cells, which makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of DMCHB is its low solubility in water, which makes it difficult to administer in vivo. This limitation can be overcome by developing new formulations of DMCHB that improve its solubility and bioavailability.
Direcciones Futuras
There are several future directions for the study of DMCHB. One direction is to further explore its mechanism of action and identify the specific proteins and signaling pathways that are targeted by DMCHB. Another direction is to develop new formulations of DMCHB that improve its solubility and bioavailability. Additionally, DMCHB can be studied for its potential applications in other fields, such as neuroscience and immunology.
Conclusion:
In conclusion, DMCHB is a promising chemical compound that has potential applications in scientific research, particularly in the field of cancer research. DMCHB has potent anti-cancer activity against various cancer cell lines and works by inhibiting the activity of certain enzymes that are essential for cancer cell growth and survival. DMCHB has several biochemical and physiological effects and has been found to have low toxicity in normal cells. However, its low solubility in water is a limitation that can be overcome by developing new formulations of DMCHB. There are several future directions for the study of DMCHB, including further exploration of its mechanism of action and development of new formulations.
Propiedades
IUPAC Name |
2,5-dihydroxy-N-[(Z)-(3-methylcyclohexylidene)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9-3-2-4-10(7-9)15-16-14(19)12-8-11(17)5-6-13(12)18/h5-6,8-9,17-18H,2-4,7H2,1H3,(H,16,19)/b15-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGKIKKZHFAOET-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=NNC(=O)C2=C(C=CC(=C2)O)O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC/C(=N/NC(=O)C2=C(C=CC(=C2)O)O)/C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B4281607.png)
![N-(5-bromo-2-pyridinyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4281614.png)
![4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4281616.png)
![2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4281630.png)
![3-(4-chlorobenzyl)-5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4281634.png)
![3-[(3-chlorobenzyl)thio]-5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4281640.png)

![2,2,3,3,4,4,4-heptafluoro-N-{3-[N-(9H-xanthen-9-ylcarbonyl)ethanehydrazonoyl]phenyl}butanamide](/img/structure/B4281649.png)
![N-[4-(N-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B4281652.png)
![3-[(2,6-dichlorobenzyl)thio]-4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4281659.png)
![ethyl 4-({[(5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4281665.png)
![N-(2-chlorophenyl)-2-({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4281673.png)
![2,2-dichloro-1-methyl-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenecyclopropanecarbohydrazide](/img/structure/B4281680.png)
